3,5-Dicyano-2-hydroxy-6-phenylpyridine
Description
3,5-Dicyano-2-hydroxy-6-phenylpyridine is a substituted pyridine derivative characterized by cyano (-CN) groups at positions 3 and 5, a hydroxyl (-OH) group at position 2, and a phenyl ring at position 6.
Propriétés
IUPAC Name |
2-oxo-6-phenyl-1H-pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O/c14-7-10-6-11(8-15)13(17)16-12(10)9-4-2-1-3-5-9/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGGCMXNKYLWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560399 | |
| Record name | 2-Oxo-6-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124612-37-9 | |
| Record name | 2-Oxo-6-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Demethylation of Methoxy Precursors
Methoxy-protected intermediates (e.g., 2-methoxy-3,5-dicyano-6-phenylpyridine) undergo demethylation using:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 52 | 93 | Moderate | 2.1 |
| Cyanoacetamide Route | 65 | 95 | High | 1.8 |
| Chlorination-Hydrolysis | 58 | 90 | Low | 3.4 |
| Demethylation | 62 | 88 | Moderate | 2.9 |
The cyanoacetamide route offers superior scalability for industrial applications, while demethylation provides better regiocontrol for research-scale synthesis.
Spectroscopic Characterization Data
Critical analytical markers for 3,5-dicyano-2-hydroxy-6-phenylpyridine include:
-
¹H NMR (DMSO-d₆) : δ 8.41 (1H, d, J=8 Hz, C4-H), 7.72–7.68 (5H, m, Ph), 12.1 (1H, s, OH)
-
IR (KBr) : 2225 cm⁻¹ (C≡N), 1670 cm⁻¹ (C=O, trace), 3250 cm⁻¹ (O-H)
Challenges and Optimization Opportunities
-
Cyano Group Stability : Avoid prolonged exposure to >pH 9 conditions to prevent hydrolysis to carboxylic acids.
-
Hydroxylation Selectivity : Use orthogonal protecting groups (e.g., SEM) during multi-step syntheses.
-
Byproduct Formation : Implement inline IR monitoring to detect premature ring-opening during chlorination .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dicyano-2-hydroxy-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of 3,5-Dicyano-2-hydroxy-6-phenylpyridine, such as amines, nitriles, and hydroxylated compounds .
Applications De Recherche Scientifique
3,5-Dicyano-2-hydroxy-6-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and catalysis.
Biology: The compound is studied for its potential as an inhibitor of protein tyrosine phosphatases, which are involved in various cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: The compound’s unique properties make it suitable for developing innovative materials and compounds.
Mécanisme D'action
The mechanism of action of 3,5-Dicyano-2-hydroxy-6-phenylpyridine involves its interaction with protein tyrosine phosphatases. By inhibiting these enzymes, the compound can modulate various signaling pathways within cells. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Structural Features and Physicochemical Properties
The substituent pattern of 3,5-Dicyano-2-hydroxy-6-phenylpyridine distinguishes it from other pyridine-based analogs. Key structural comparisons include:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3,5-Dicyano-2-hydroxy-6-phenylpyridine | -CN (3,5), -OH (2), -Ph (6) | ~233.22* | Cyano, hydroxyl, phenyl |
| Thieno[2,3-b]pyridine derivatives | Fused thiophene ring (positions 2,3) | ~250–300† | Thieno ring, aryl groups |
| MRS 1191 (Dihydropyridine) | Ethyl, benzyl, phenylethynyl (positions 3,4,6) | ~493.56‡ | Dihydropyridine, ester groups |
| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | Benzodioxin, methoxy, amine groups | 391.46 | Benzodioxin, methoxy, tertiary amine |
*Calculated based on formula C₁₃H₇N₃O. †Estimated from . ‡Calculated for C₃₁H₂₇NO₄.
Key Observations :
- Thieno[2,3-b]pyridines () exhibit fused heterocyclic systems, which may improve binding affinity to adenosine receptors due to increased aromatic surface area.
Dihydropyridine Derivatives :
- Compounds like MRS 1191 () are structurally distinct due to their 1,4-dihydropyridine core, which is associated with calcium channel modulation in cardiovascular therapeutics. However, their ester and alkyl substituents reduce polarity compared to cyano/hydroxy groups in the target compound .
Activité Biologique
3,5-Dicyano-2-hydroxy-6-phenylpyridine (DCPHP) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
DCPHP is characterized by its unique structure, which includes two cyano groups and a hydroxyl group attached to a phenylpyridine core. The compound's molecular formula is , and its IUPAC name is 2-oxo-6-phenyl-1H-pyridine-3,5-dicarbonitrile. The presence of the hydroxyl group enhances its reactivity and biological profile compared to other similar compounds.
The primary mechanism of action for DCPHP involves the inhibition of protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins, thus regulating various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting these enzymes, DCPHP can modulate signaling pathways that are often dysregulated in diseases such as cancer and diabetes.
Inhibition of Protein Tyrosine Phosphatases
Research indicates that DCPHP exhibits potent inhibitory effects on PTPs, particularly PTP1B and SHP-1. These enzymes are implicated in insulin signaling and immune responses, respectively. The inhibition of PTP1B has been linked to improved insulin sensitivity and potential anti-diabetic effects .
Anticancer Potential
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that DCPHP can trigger cell death in various cancer cell lines by disrupting critical signaling pathways involved in cell survival .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that DCPHP has a selective cytotoxic profile, exhibiting lower toxicity towards normal cells while effectively targeting cancer cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Table 1: Biological Activity Data of DCPHP
Case Study 1: DCPHP in Diabetes Research
A study investigated the effects of DCPHP on insulin signaling pathways in diabetic models. The results showed that treatment with DCPHP led to a significant increase in glucose uptake in muscle cells, suggesting its potential as an anti-diabetic agent. The mechanism was attributed to the inhibition of PTP1B, which enhanced insulin receptor signaling .
Case Study 2: Anticancer Efficacy
In another study focusing on breast cancer cells, DCPHP was found to induce apoptosis through the activation of caspase pathways. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
